Comprehensive Structure Elucidation of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
Comprehensive Structure Elucidation of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
Executive Summary
The compound 3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile (Chemical Formula: C₈H₉N₃O) is a highly versatile β -ketonitrile building block. It serves as a critical cyanoacetylating agent and precursor in the multi-component synthesis of bioactive fused heterocycles, such as pyrazolo[1,5-a]pyrimidines and pyrano[2,3-c]pyrazoles[1][2]. These fused scaffolds are heavily utilized in the development of succinate dehydrogenase inhibitor (SDHI) fungicides and novel anti-tumor therapeutics[1][3]. Because this intermediate dictates the substitution pattern of the final active pharmaceutical ingredient (API), rigorous structural elucidation is paramount. This whitepaper details the causality behind specific analytical choices, providing a self-validating framework for confirming its structure and regiochemistry.
Synthetic Context & Regioisomeric Causality
To understand the analytical requirements, one must first examine the synthetic origin of the molecule. The target compound is typically synthesized via a Claisen-type condensation between ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate and acetonitrile, mediated by a strong base such as sodium hydride (NaH) or potassium tert-butoxide ( t -BuOK)[3][4].
However, the critical structural ambiguity arises during the synthesis of the pyrazole precursor itself. The reaction of ethyl 2-(ethoxymethylidene)-3-oxobutanoate with methylhydrazine inherently yields a mixture of two regioisomers: the desired 1,3-dimethyl and the undesired 1,5-dimethyl substituted pyrazoles[5]. Therefore, the primary objective of the downstream structure elucidation is twofold:
-
Confirm the successful incorporation of the β -ketonitrile moiety.
-
Unequivocally establish the 1,3-substitution pattern of the pyrazole core to rule out 1,5-isomer contamination.
Fig 1. Strategic workflow for the synthesis and structural validation of the target β -ketonitrile.
Spectroscopic Elucidation Strategies
Nuclear Magnetic Resonance (NMR) Profiling
¹H and ¹³C NMR spectroscopy form the backbone of the elucidation strategy. The pyrazole ring protons are highly diagnostic: the N-CH₃ group typically resonates as a singlet around δ 3.8–3.9 ppm, while the C3-CH₃ appears upfield at δ 2.4–2.5 ppm[6]. The isolated C5-H proton is a distinct singlet at δ 7.9–8.0 ppm[7].
The Causality of Solvent Choice (Tautomerism): The β -ketonitrile side chain introduces spectral complexity due to keto-enol tautomerism[8]. In the keto form, the active methylene (-CH₂-) appears as a sharp singlet near δ 4.1 ppm. However, in the enol form (-C(OH)=CH-CN), this shifts to a methine proton (-CH=) around δ 5.6–5.8 ppm, accompanied by a broad, solvent-exchangeable -OH signal[8]. The equilibrium is highly solvent-dependent; non-polar solvents like CDCl₃ favor the keto form, whereas hydrogen-bonding solvents like DMSO-d₆ stabilize the enol form[8]. Failure to account for this solvent effect can lead to misinterpretation of integration values and signal multiplicities.
Regioisomer Verification via 2D NMR: To differentiate the 1,3-dimethyl from the 1,5-dimethyl isomer, 2D NOESY is deployed. In the 1,3-isomer, the N-CH₃ ( δ ~3.8) exhibits a strong Nuclear Overhauser Effect (NOE) correlation with the adjacent C5-H ( δ ~7.9), but no correlation with the C3-CH₃ ( δ ~2.4). Conversely, the 1,5-isomer would display a strong NOE between the N-CH₃ and the C5-CH₃.
Fig 2. Solvent-dependent keto-enol tautomeric equilibrium characteristic of β -ketonitriles.
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) HRMS in positive ion mode is utilized to confirm the exact mass. The calculated monoisotopic mass for C₈H₉N₃O is 163.0746 Da, yielding an expected [M+H]⁺ ion at m/z 164.0824. Fragmentation typically involves the loss of the cyanomethyl radical or ketene derivatives, confirming the presence of the side chain[7].
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides orthogonal validation of the functional groups. The cyano group (-C ≡ N) yields a sharp, unambiguous stretching band at 2220–2260 cm⁻¹, while the carbonyl (C=O) stretch appears strongly at 1680–1700 cm⁻¹[2].
Standardized Experimental Protocols
Protocol A: Dual-Solvent NMR Acquisition for Tautomer Resolution
This protocol is a self-validating system designed to prove the presence of the active methylene group while ruling out static impurities.
-
Sample Preparation 1 (Keto-dominant): Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃.
-
Sample Preparation 2 (Enol-stabilized): Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.
-
Acquisition: Acquire standard 1D ¹H NMR (400 MHz or higher, 16 scans, 298 K) for both samples.
-
Deuterium Exchange Validation: To the DMSO-d₆ sample, add 10 μ L of D₂O. Shake vigorously for 30 seconds and re-acquire the ¹H NMR spectrum.
-
Causality Check: The disappearance of the signals at δ ~4.1 ppm (keto -CH₂-) and δ ~10-12 ppm (enol -OH) in the D₂O-spiked sample validates that these protons are highly acidic and exchangeable, confirming the β -ketonitrile structure.
Protocol B: LC-HRMS for Exact Mass Verification
-
Sample Preparation: Prepare a 1 μ g/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.
-
Chromatography: Inject 2 μ L onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 μ m). Elute using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.
-
Ionization: Operate the ESI source in positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350 °C.
-
Mass Analysis: Scan from m/z 50 to 500 using a Time-of-Flight (TOF) analyzer calibrated with a standard tuning mix. Extract the exact mass chromatogram for m/z 164.0824 ( ± 5 ppm window).
Quantitative Data Summaries
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments (CDCl₃, 298 K)
| Position | ¹H Shift (ppm) | Multiplicity | Integration | ¹³C Shift (ppm) | Assignment Notes / 2D Correlations |
| N-CH₃ | 3.85 | s | 3H | 39.2 | NOE to C5-H; HMBC to C5 |
| C3-CH₃ | 2.45 | s | 3H | 13.5 | HMBC to C4 and C3 |
| C5-H | 7.92 | s | 1H | 138.4 | NOE to N-CH₃ |
| C4 | - | - | - | 118.5 | Quaternary pyrazole carbon |
| C=O | - | - | - | 185.2 | Carbonyl carbon |
| CH₂ | 4.12 | s | 2H | 31.4 | Active methylene (keto form) |
| CN | - | - | - | 114.8 | Nitrile carbon |
Table 2: Key Physicochemical and Spectroscopic Parameters
| Parameter | Value / Description | Analytical Technique |
| Molecular Formula | C₈H₉N₃O | HRMS |
| Exact Mass [M+H]⁺ | 164.0824 m/z | ESI-TOF MS |
| IR ν (C$\equiv$N) | ~2250 cm⁻¹ | FT-IR (ATR) |
| IR ν (C=O) | ~1685 cm⁻¹ | FT-IR (ATR) |
| Tautomeric State | Keto-dominant in CDCl₃ | ¹H NMR |
Sources
- 1. Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. DK3087058T3 - PROCEDURE FOR THE REGIOSELECTIVE SYNTHESIS OF PYRAZOLES - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
